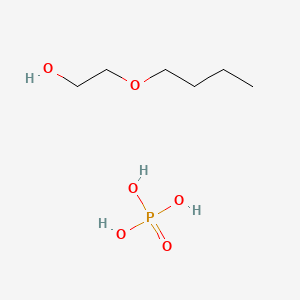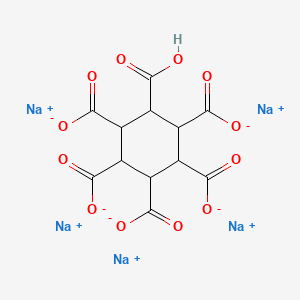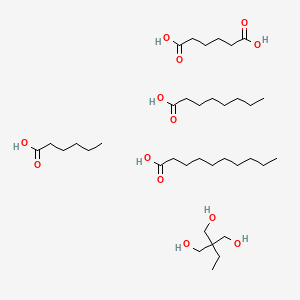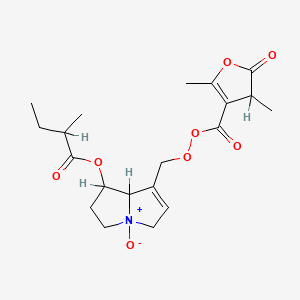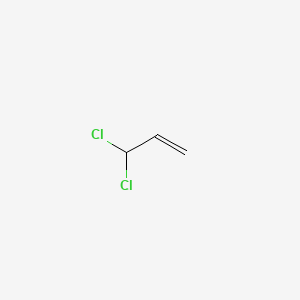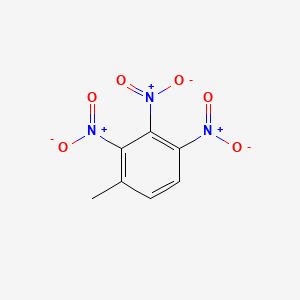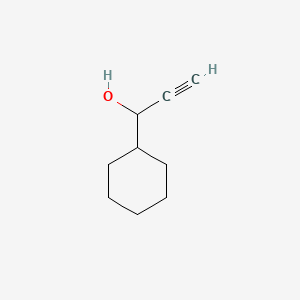
1-Cyclohexylprop-2-yn-1-ol
Descripción general
Descripción
1-Cyclohexylprop-2-yn-1-ol is a chemical compound with the CAS Number: 4187-88-6 . It has a molecular weight of 138.21 and its linear formula is C9H14O . The compound is typically stored in a dry environment at 2-8°C . It can exist in various physical forms such as liquid, solid, semi-solid, lump, or cloudy liquid .
Molecular Structure Analysis
The molecular formula of 1-Cyclohexylprop-2-yn-1-ol is C9H14O . It has an average mass of 138.207 Da and a monoisotopic mass of 138.104462 Da .Physical And Chemical Properties Analysis
1-Cyclohexylprop-2-yn-1-ol has a molecular weight of 138.21 . It can exist in various physical forms such as liquid, solid, semi-solid, lump, or cloudy liquid . The compound is typically stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Quinoline-3-Carboxylic Esters and Indol-2-Acetic Esters
1-Cyclohexylprop-2-yn-1-ol, through Grignard reaction, is used in the versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters. This process involves palladium-catalyzed carbonylation under both oxidative and nonoxidative conditions, showcasing the compound's flexibility in chemical reactions (Gabriele et al., 2008).
Catalytic Synthesis of Tetrahydrofurans
The compound is integral in the palladium-catalyzed synthesis of tetrahydrofurans. This process involves oxidative cyclization and alkoxycarbonylation, demonstrating its role in the formation of complex organic structures (Gabriele et al., 2000).
Molecular Recognition Applications
1-Cyclohexylprop-2-yn-1-ol derivatives are used as agents for molecular recognition, particularly in the discrimination of isomers of carboxylic acids, phosphoric acids, and amino acids, detectable through NMR or fluorescence spectroscopy. This highlights its application in analytical chemistry (Khanvilkar & Bedekar, 2018).
Coupling Reactions in Organic Synthesis
This compound plays a role in coupling reactions of aryl bromides with alkynols, catalyzed by a tetraphosphine/palladium catalyst. It shows its utility in creating complex organic molecules, important in pharmaceuticals and material sciences (Feuerstein et al., 2004).
Synthesis of Merocyanine Dyes
1-Cyclohexylprop-2-yn-1-ol is involved in the synthesis of merocyanine dyes, illustrating its role in the creation of colorants for various industrial applications (Gabbutt et al., 2001).
Platinum-Catalyzed Cycloisomerizations
The compound is used in PtCl2-catalyzed cycloisomerizations of 5-en-1-yn-3-ol systems, showcasing its versatility in catalytic processes to create keto derivatives (Harrak et al., 2004).
Safety and Hazards
The safety information for 1-Cyclohexylprop-2-yn-1-ol includes several hazard statements: H302-H312-H332 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Given the lack of specific target information, it is challenging to predict the exact effects of this compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Cyclohexylprop-2-yn-1-ol. For instance, extreme pH or temperature conditions might affect the compound’s structure and therefore its activity .
Propiedades
IUPAC Name |
1-cyclohexylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h1,8-10H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJHRFATHWISFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962029 | |
| Record name | 1-Cyclohexylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylprop-2-yn-1-ol | |
CAS RN |
4187-88-6 | |
| Record name | α-Ethynylcyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4187-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-ol, 1-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



